Cas no 20126-76-5 ((-)-Terpinen-4-ol)

(-)-Terpinen-4-ol structure
(-)-Terpinen-4-ol structure
Productnaam:(-)-Terpinen-4-ol
CAS-nummer:20126-76-5
MF:C10H18O
MW:154.24932
MDL:MFCD00167108
CID:255861
PubChem ID:57646932

(-)-Terpinen-4-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Cyclohexen-1-ol,4-methyl-1-(1-methylethyl)-, (1R)-
    • (?)-Terpinen-4-ol
    • (−)-Terpinen-4-ol
    • TERPINEN-4-OL, (-)-(AS)
    • (-)-1-Isopropyl-4-Methyl-3-Cyclohexen-1-ol
    • (-)-4-Hydroxy-4-isopropyl-1-methyl-1-cyclohexene
    • (-)-p-Menth-1-en-4-ol
    • (-)-Terpinen-4-ol
    • (-)-Terpinen-4-ol,sum of enantiomers
    • (R)-p-Menth-1-en-4-ol,(R)-1-Isopropyl-4-methyl-3-cyclohexen-1-ol
    • d-Terpinen-4-ol
    • terpinene-1-ol-4
    • U340
    • (R)-4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol
    • (R)-Terpinen-4-ol
    • l-4-Terpineneol
    • l-4-Terpineol
    • l-Terpinen-4-ol
    • (-)-4-Hydroxy-4-isopropyl-1-methyl-1-cyclohexene (contains 30% (+)-Terpinen-4-ol at maximum)
    • (-)-1-Isopropyl-4-methyl-3-cyclohexen-1-ol (contains 30% (+)-Terpinen-4-ol at maximum)
    • (-)-p-Menth-1-en-4-ol (contains 30% (+)-Terpinen-4-ol at maximum)
    • (R)-p-Menth-1-en-4-ol
    • CHEBI:211664
    • 3-Cyclohexen-1-ol,4-methyl-1-(1-methylethyl)-,(1R)-
    • p-Menth-1-en-4-ol, (R)-(-)-
    • 20126-76-5
    • (-)-Terpinen-4-ol, >=95.0% (sum of enantiomers, GC)
    • 4-Carvomenthenol, (-)-
    • D91315
    • (R)-4-Carvomenthenol
    • EN300-7413298
    • AKOS028109360
    • (1R)-4-Methyl-1-(1-methylethyl)-3-cyclohexen-1-ol
    • P-Meth-1-en-4-OL
    • 8VI196VS5T
    • UNII-8VI196VS5T
    • (-)-Terpinen-4-ol, analytical standard
    • SCHEMBL13180470
    • (R)-1-Isopropyl-4-methylcyclohex-3-enol
    • Q27271081
    • HY-N7927
    • 4-Terpineol, (-)-
    • MFCD00167108
    • 1-Isopropyl-4-methyl-3-cyclohexen-1-ol, (R)-
    • 4-Terpinenol, L-
    • (-)-4-Terpineol
    • 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, (1R)-
    • AS-10641
    • (R)-1-isopropyl-4-methylcyclohex-3-en-1-ol
    • 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, (R)-
    • NS00113751
    • (1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol
    • WRYLYDPHFGVWKC-JTQLQIEISA-N
    • CS-0138818
    • (1R)-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
    • (R)-(-)-p-Menth-1-en-4-ol
    • J-013035
    • (R)-1-Isopropyl-4-methyl-3-cyclohexen-1-ol
    • DTXSID101033857
    • CHEMBL2287509
    • inverted exclamation markY95.0% (sum of enantiomers, GC)
    • MDL: MFCD00167108
    • Inchi: InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m0/s1
    • InChI-sleutel: WRYLYDPHFGVWKC-JTQLQIEISA-N
    • LACHT: CC(C)[C@@]1(CC=C(C)CC1)O

Berekende eigenschappen

  • Exacte massa: 154.13600
  • Monoisotopische massa: 154.136
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 170
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 20.2
  • Moleculair gewicht: 154.25

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 0.934 g/mL at 20 °C
  • Kookpunt: 210°C(lit.)
  • Vlampunt: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • Brekindex: n20/D 1.479
  • Oplosbaarheid: Slightly soluble (3.1 g/l) (25 º C),
  • PSA: 20.23000
  • LogboekP: 2.50370
  • Dampfdruk: 0.0±0.9 mmHg at 25°C
  • Oplosbaarheid: Not determined
  • Optische activiteit: [α]20/D -25±6°, neat

(-)-Terpinen-4-ol Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H302-H315-H319-H335
  • Waarschuwingsverklaring: P261-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NA 1993 / PGIII
  • WGK Duitsland:3
  • Code gevarencategorie: 22-36/37/38
  • Veiligheidsinstructies: S26
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:2-8°C
  • Risicozinnen:R36/37/38

(-)-Terpinen-4-ol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
TN6746-100 mg
(-)-TERPINEN-4-OL
20126-76-5 98%
100MG
¥ 1,653 2023-07-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD689612-1g
(-)-Terpinen-4-ol
20126-76-5 95%
1g
¥75.0 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SB374-1ml
(-)-Terpinen-4-ol
20126-76-5 95.0%(GC)
1ml
¥103.0 2022-06-10
abcr
AB141863-25 ml
(-)-Terpinen-4-ol, 95%; .
20126-76-5 95%
25 ml
€101.70 2023-09-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T863238-5ml
(-)-Terpinen-4-ol (contains 30% (+)-Terpinen-4-ol at maximum)
20126-76-5 ≥95%(GC)
5ml
¥256.00 2022-10-10
Enamine
EN300-7413298-0.05g
(1R)-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
20126-76-5 95%
0.05g
$19.0 2023-05-26
Enamine
EN300-7413298-25.0g
(1R)-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
20126-76-5 95%
25g
$176.0 2023-05-26
Enamine
EN300-7413298-100.0g
(1R)-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
20126-76-5 95%
100g
$636.0 2023-05-26
Enamine
EN300-7413298-0.1g
(1R)-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
20126-76-5 95%
0.1g
$27.0 2023-05-26
Enamine
EN300-7413298-1.0g
(1R)-4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
20126-76-5 95%
1g
$80.0 2023-05-26

(-)-Terpinen-4-ol Productiemethode

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:20126-76-5)(-)-Terpinen-4-ol
A1202352
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):156.0